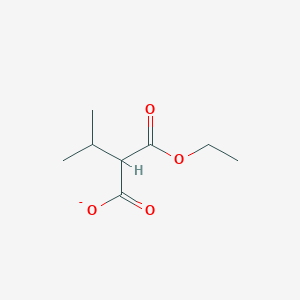
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . It is also known by its synonym, 2-(Ethoxycarbonyl)-3-methylbutanoic acid . This compound is characterized by its ester functional group, which is derived from propanedioic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester can be synthesized through esterification reactions involving propanedioic acid and ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality ester .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanedioic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Propanedioic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functional group.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain applications.
Wirkmechanismus
The mechanism of action of propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release propanedioic acid, which can then participate in metabolic pathways. The compound’s reactivity with nucleophiles and reducing agents also plays a role in its chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-methyl-, ethyl ester: Similar ester structure but with a different alkyl group.
Propanedioic acid, 2-propenyl-, diethyl ester: Similar ester structure but with different substituents.
Uniqueness
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester is unique due to its specific ester functional group and the presence of the 2-(1-methylethyl) substituent. This structural feature imparts distinct chemical properties and reactivity compared to other similar esters .
Eigenschaften
Molekularformel |
C8H13O4- |
|---|---|
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
2-ethoxycarbonyl-3-methylbutanoate |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/p-1 |
InChI-Schlüssel |
HIAMVOUYSXARIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(C(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



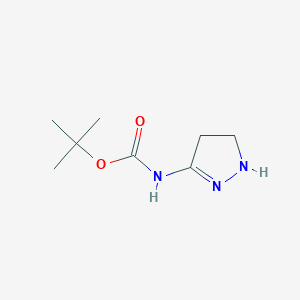
![1H-Pyrazole-3-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12359188.png)
![carbanide;cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1S,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B12359189.png)
![ethyl 5-ethyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12359191.png)
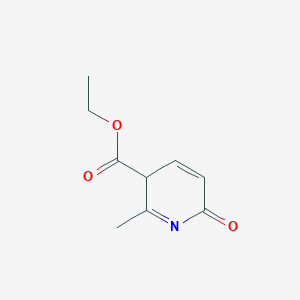
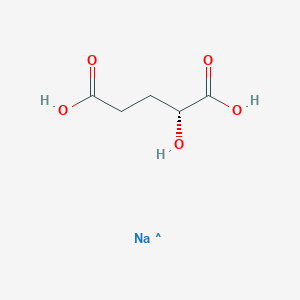
![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
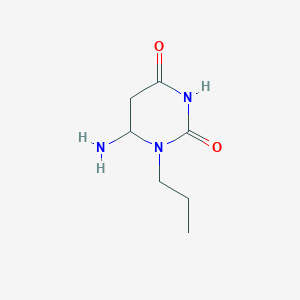
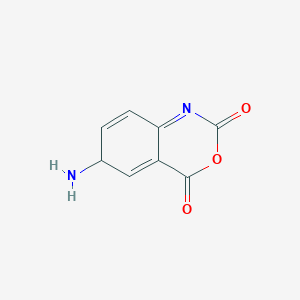
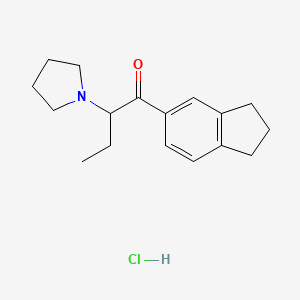
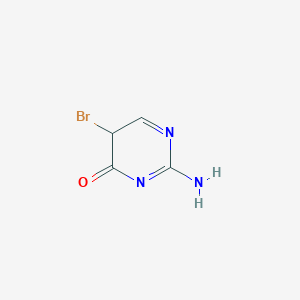

![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)
